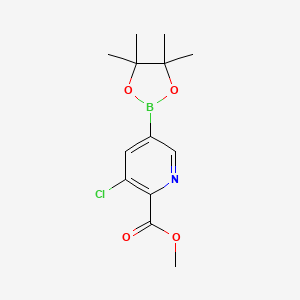

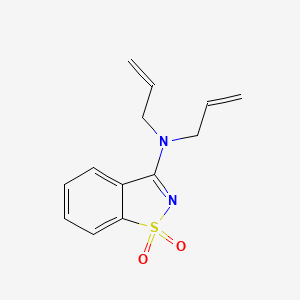

![molecular formula C23H21N3O2S B2946660 4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-27-9](/img/structure/B2946660.png)

4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogue . It has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis

The compound showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . Enzymatic Inhibition results showed that the compound inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .Mécanisme D'action

Target of Action

Compounds with a similar thiazolo[4,5-b]pyridine structure have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres , suggesting that they may interact with purine-binding proteins.

Mode of Action

Thiazolo[4,5-b]pyridines, due to their structural similarity to purines, are likely to interact with purine-binding proteins and influence their function .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Action Environment

The presence of hydrophobic substituents in both heterocyclic fused and phenyl rings of similar compounds has been shown to improve their biological effects .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in lab experiments is its potential therapeutic applications in various areas of scientific research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. These include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. In addition, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and efficacy for use in humans.

In conclusion, this compound has shown potential therapeutic applications in various areas of scientific research. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential. Its development and use in future research may lead to new treatments for cancer, inflammation, and neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of 4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been reported in the literature. One of the methods involves the reaction of 2-aminothiazole with 2-chloronicotinic acid in the presence of a coupling agent, followed by the reaction of the resulting intermediate with 4-butoxybenzoyl chloride in the presence of a base. The final product is obtained by purification through column chromatography.

Applications De Recherche Scientifique

4-butoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been found to exhibit potential therapeutic applications in various areas of scientific research. Some of the areas include cancer treatment, inflammation, and neurodegenerative diseases. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Propriétés

IUPAC Name |

4-butoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-2-3-14-28-19-11-9-16(10-12-19)21(27)25-18-7-4-6-17(15-18)22-26-20-8-5-13-24-23(20)29-22/h4-13,15H,2-3,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGAJFONUHFVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

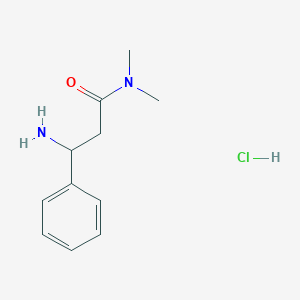

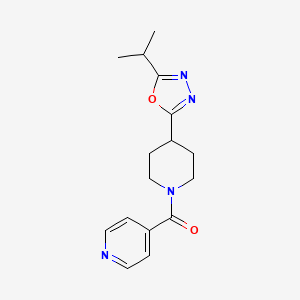

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2946581.png)

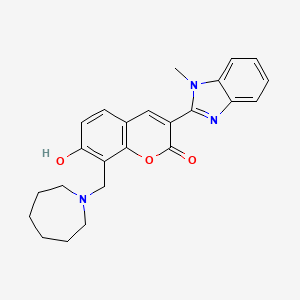

![1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2946587.png)

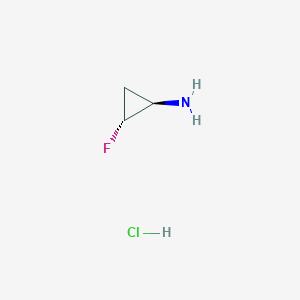

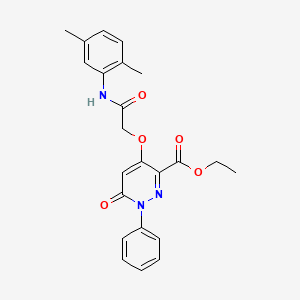

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2946588.png)

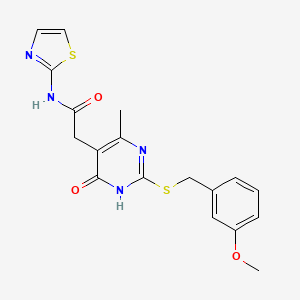

![2-(1-methyl-1H-indol-3-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2946589.png)

![furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946597.png)

![tert-butyl [3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2946599.png)